molecular formula C16H32N4O2S2+2 B13811753 1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone

1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone

Cat. No.: B13811753
M. Wt: 376.6 g/mol
InChI Key: GZTBUOYDBNSQIK-UHFFFAOYSA-N
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Description

1-[3-[(4-Acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone is a complex organic compound characterized by its unique structure, which includes two piperazine rings connected by a disulfide bond

Preparation Methods

The synthesis of 1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone typically involves the following steps:

    Formation of the Piperazine Rings: The initial step involves the synthesis of 4-acetyl-1,1-dimethylpiperazine through a series of reactions, including acetylation and methylation.

    Disulfide Bond Formation: The two piperazine rings are then linked via a disulfide bond. This step often requires the use of oxidizing agents to facilitate the formation of the disulfide linkage.

    Final Assembly: The final step involves the attachment of the ethanone group to the piperazine rings, completing the synthesis of the compound.

Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as a biochemical probe due to its unique structure.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone involves its interaction with molecular targets, such as enzymes and receptors. The disulfide bond plays a crucial role in its activity, allowing it to undergo redox reactions that modulate the function of its targets. The piperazine rings provide structural stability and facilitate binding to specific sites on the target molecules.

Comparison with Similar Compounds

1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone can be compared to other disulfide-containing compounds, such as:

    2,2’-Disulfanediylbis(4-acetyl-1,1-dimethylpiperazin-1-ium): Similar structure but lacks the ethanone group.

    4-Acetyl-1,1-dimethylpiperazinium iodide: Contains a single piperazine ring and an iodide ion instead of a disulfide bond.

The uniqueness of this compound lies in its dual piperazine rings connected by a disulfide bond, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H32N4O2S2+2

Molecular Weight

376.6 g/mol

IUPAC Name

1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone

InChI

InChI=1S/C16H32N4O2S2/c1-13(21)17-7-9-19(3,4)15(11-17)23-24-16-12-18(14(2)22)8-10-20(16,5)6/h15-16H,7-12H2,1-6H3/q+2

InChI Key

GZTBUOYDBNSQIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC[N+](C(C1)SSC2CN(CC[N+]2(C)C)C(=O)C)(C)C

Origin of Product

United States

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